Product packaging for 5-Benzyl-1,2,4-triazolidin-3-one(Cat. No.:)

5-Benzyl-1,2,4-triazolidin-3-one

Cat. No.: B12366689
M. Wt: 177.20 g/mol
InChI Key: LKOBELAIWUJELS-UHFFFAOYSA-N
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Description

5-Benzyl-1,2,4-triazolidin-3-one is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazolidine family. These are characterized as the fully reduced derivatives of 1,2,4-triazoles, which are of significant interest in medicinal and agricultural chemistry due to their potential to interact with biological targets . Unlike their aromatic triazole counterparts, non-aromatic triazolidines are relatively unstable and can be readily hydrolyzed in acidic media, with other electrophilic reagents also capable of opening the ring . This inherent reactivity makes them valuable as synthetic intermediates or subjects for stability studies. While specific biological data for this compound is limited, the broader class of 1,2,4-triazole and triazolidine derivatives is well-known for a wide spectrum of pharmacological activities. Research on analogous structures has demonstrated promising antibacterial, antifungal, antitumor, and anti-inflammatory properties . The benzyl substituent in this compound may be explored for its influence on the molecule's lipophilicity and binding affinity, which are critical parameters in drug discovery . Researchers are investigating such compounds for their potential as novel therapeutic agents and agrochemicals, such as fungicides and herbicides . Handling and Storage: Store in a cool, dry place. Refer to the Safety Data Sheet for detailed handling and safety information. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B12366689 5-Benzyl-1,2,4-triazolidin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-benzyl-1,2,4-triazolidin-3-one

InChI

InChI=1S/C9H11N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12,13)

InChI Key

LKOBELAIWUJELS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2NC(=O)NN2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Benzyl 1,2,4 Triazolidin 3 One

Electrophilic and Nucleophilic Reactions at the Triazolidinone Nucleus

The 1,2,4-triazolidin-3-one (B12360390) scaffold possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The reactivity is largely dictated by the distribution of electron density within the heterocyclic ring and the nature of the attacking species. The presence of nitrogen and oxygen heteroatoms creates a nuanced electronic environment.

Electrophilic Reactions: The nitrogen atoms of the triazolidinone ring, particularly N1 and N4, are potential sites for electrophilic attack, such as alkylation and acylation. The outcome of these reactions can be influenced by the reaction conditions and the specific electrophile used. For instance, in a related 1,2,4-triazole (B32235) system, alkylation can occur at different nitrogen atoms, leading to a mixture of isomers.

Nucleophilic Reactions: The carbonyl carbon (C3) is an electrophilic center and is susceptible to attack by nucleophiles. This can lead to the addition of the nucleophile to the carbonyl group, which may be followed by ring opening. The exocyclic groups, if any, attached to the ring can also influence the course of nucleophilic reactions.

Reaction TypeReagent/ConditionPotential Product(s)
AlkylationAlkyl halide, BaseN-alkylated 5-benzyl-1,2,4-triazolidin-3-ones
AcylationAcyl chloride, BaseN-acylated 5-benzyl-1,2,4-triazolidin-3-ones
Nucleophilic AdditionGrignard reagentAddition to the C3 carbonyl

Ring-Opening and Ring-Transformation Reactions of the 1,2,4-Triazolidin-3-one System

The 1,2,4-triazolidin-3-one ring can undergo cleavage under various conditions, leading to the formation of acyclic intermediates or rearrangement to other heterocyclic systems. These reactions are valuable for the synthesis of diverse chemical structures.

Ring-Opening Reactions: Hydrolytic cleavage, either acidic or basic, can lead to the opening of the triazolidinone ring. For example, harsh basic conditions can result in the hydrolysis of the amide bond within the ring, leading to the formation of a hydrazine (B178648) derivative. Photoredox-catalyzed ring-opening addition reactions have been observed in related cyclic ether systems with benzyl (B1604629) bromides, proceeding through a single-electron-transfer (SET) pathway. cas.cn

Ring-Transformation Reactions: The 1,2,4-triazolidin-3-one system can be a precursor for the synthesis of other heterocyclic rings. For instance, thermal or photochemical conditions can induce rearrangements. In some cases, reactions with bifunctional reagents can lead to the expansion of the five-membered ring or its transformation into a different heterocyclic system. The conversion of a Z-phenylalanine hydrazide with cyanogen (B1215507) bromide leads to a 2-amino-1,3,4-oxadiazole through spontaneous cyclization of an intermediate. mdpi.com

Tautomeric Equilibria and Isomerization Studies

Tautomerism is a key feature of the 1,2,4-triazolidin-3-one system, with the potential for proton migration between different heteroatoms. The principal tautomeric forms include the keto, enol, and potentially thione forms if sulfur is present.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. semanticscholar.org For instance, in a series of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium between amide and enamine forms was found to be controllable by the electronic nature of substituents. semanticscholar.org In non-polar solvents, tautomeric forms with intramolecular hydrogen bonds are often favored. semanticscholar.org

The study of tautomeric equilibria is crucial as the different tautomers can exhibit distinct reactivity patterns. Spectroscopic techniques, such as NMR, are powerful tools for investigating these equilibria.

Tautomeric FormKey Structural Feature
Keto formC=O at the 3-position
Enol formC-OH at the 3-position and a C=N bond in the ring

Mechanistic Elucidation of Key Synthetic and Transformation Reactions (e.g., Free Radical Mechanisms)

Understanding the mechanisms of reactions involving 5-benzyl-1,2,4-triazolidin-3-one is essential for optimizing reaction conditions and predicting product outcomes. A variety of mechanisms can be operative, including those involving ionic intermediates and free radicals.

Free Radical Mechanisms: The benzyl group at the 5-position is susceptible to free radical reactions. Homolytic cleavage of the C-H bonds on the benzylic carbon can lead to the formation of a stable benzyl radical. This radical can then participate in a variety of subsequent reactions, such as oxidation, reduction, or addition to other molecules. The generation of free radicals can be initiated by thermal, photochemical, or chemical means. For example, the exposure of benzyl alcohol to air can lead to the slow formation of benzaldehyde, a process that can involve radical intermediates. nih.gov In the context of related benzo[e] cas.cnnih.govnih.govtriazinyl radicals, their exceptional stability and reactivity have been extensively studied. researchgate.net The formation of a benzylic radical intermediate has been suggested in photoredox-catalyzed reactions involving benzyl bromides. cas.cn

Advanced Structural Characterization and Spectroscopic Analysis of 5 Benzyl 1,2,4 Triazolidin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides invaluable insights into the atomic arrangement of 5-Benzyl-1,2,4-triazolidin-3-one.

1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY) for Structural Elucidation and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of triazole derivatives typically reveals distinct signals for the aromatic protons of the benzyl (B1604629) group and the protons on the triazole ring. For instance, in related 1-benzyl-1,2,3-triazole compounds, the benzyl protons often appear as a singlet around 5.58 ppm, while the aromatic protons present as a multiplet in the region of 7.21-7.73 ppm. rsc.org The specific chemical shifts and coupling constants for this compound would allow for the precise assignment of each proton within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. The carbons of the benzyl group and the triazole ring will resonate at characteristic chemical shifts. For example, in a substituted 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole, the carbon signals can be clearly assigned. rsc.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, identifying which protons are coupled to each other. This is crucial for tracing the connectivity within the benzyl group and any protons on the triazolidinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the molecular framework by connecting the benzyl group to the triazolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the benzyl group with respect to the triazolidinone ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural features through fragmentation analysis.

The electron impact mass spectrum of a related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, shows a distinct molecular ion peak. rsc.org For this compound, a high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of its molecular formula, C9H9N3O.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. In a study of similar thiazolidinone derivatives, the molecular ion peak was observed, and its intensity varied depending on the substituents. semanticscholar.orgresearchgate.net The fragmentation of this compound would likely involve characteristic losses of small molecules or radicals. For example, the cleavage of the bond between the benzyl group and the triazolidinone ring would be a probable fragmentation pathway, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a fragment corresponding to the triazolidinone ring. The fragmentation patterns of other heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, have been studied in detail, revealing complex pathways involving the loss of functional groups and decomposition of the heterocyclic rings. sapub.org These studies provide a framework for interpreting the mass spectrum of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For instance, a related 1-benzyl-4-phenyl-1H-1,2,3-triazole exhibits bands for C-H stretching of the aromatic ring and the CH2 group, as well as vibrations associated with the triazole ring. rsc.org In this compound, one would expect to observe:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the N-H group in the triazolidinone ring, which may be involved in hydrogen bonding.

C=O stretching: A strong absorption band around 1650-1750 cm⁻¹, corresponding to the carbonyl group of the triazolidinone ring.

C-H stretching: Bands for the aromatic C-H bonds of the benzyl group (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methylene (B1212753) group (below 3000 cm⁻¹).

C=C stretching: Vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands associated with the carbon-nitrogen bonds in the triazole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give rise to strong Raman signals. The C=C stretching vibrations of the phenyl ring and the skeletal vibrations of the triazole ring are expected to be prominent in the Raman spectrum. Computational studies on similar molecules have been used to assign vibrational modes observed in both FT-IR and Raman spectra. esisresearch.orgresearchgate.netorientjchem.orgnih.gov

Hydrogen Bonding Analysis: The position and shape of the N-H and C=O stretching bands in the FT-IR spectrum can provide evidence for intermolecular hydrogen bonding in the solid state. A shift to lower wavenumbers and broadening of these bands are indicative of hydrogen bond formation.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Solid-State Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the provided search results, studies on related heterocyclic compounds provide a clear indication of the type of information that can be obtained. For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined, revealing the triclinic crystal system and specific unit cell parameters. mdpi.com Similarly, the crystal structure of rac-1-acetyl-5-benzyl-2-thioxoimidazolidin-4-one showed a monoclinic system with molecules linked by N-H···O hydrogen bonds into infinite chains. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide:

Molecular Geometry: Precise bond lengths and angles for all atoms in the molecule, confirming the connectivity established by NMR and mass spectrometry.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles that define the orientation of the benzyl group relative to the triazolidinone ring.

Solid-State Interactions: A detailed picture of the intermolecular forces that govern the crystal packing, such as hydrogen bonds (e.g., N-H···O) and π-π stacking interactions between the aromatic rings of adjacent molecules. The analysis of Hirshfeld surfaces can further quantify these non-covalent interactions. mdpi.com

Advanced Spectroscopic Techniques for Studying Excited States and Dynamics (e.g., UV-Vis Absorption, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its behavior in excited states.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. These transitions are typically of the π → π* and n → π* type, associated with the aromatic ring and the carbonyl and imine functionalities of the triazolidinone ring. For example, studies on other triazole derivatives have shown absorption maxima in the UV region. researchgate.net The solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. mdpi.com

Fluorescence Spectroscopy: If this compound is fluorescent, its emission spectrum would show the wavelengths of light emitted as the molecule returns from an excited state to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The fluorescence properties are highly sensitive to the molecular structure and environment. For instance, a bi-1,2,3-triazole containing a phenyl moiety exhibits strong blue emission. researchgate.net

The study of the excited states and dynamics of this compound can provide insights into its potential applications in areas such as materials science and photochemistry.

Computational and Theoretical Chemistry Studies of 5 Benzyl 1,2,4 Triazolidin 3 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and thermodynamic stability of a molecule. These calculations solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.

Detailed quantum chemical calculations specifically for 5-Benzyl-1,2,4-triazolidin-3-one are not extensively reported in publicly available scientific literature. Such studies would typically involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various properties could be calculated.

Table 1: Hypothetical DFT Calculation Results for this compound (Note: The following data is illustrative of what a DFT study would provide and is not based on actual published research for this specific molecule.)

Parameter Calculated Value Unit
Total Energy Data not available Hartrees
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their pathways, and identify the high-energy transition states that must be overcome for the reaction to proceed. This is invaluable for understanding reaction mechanisms and predicting reaction rates.

Specific computational studies on the reaction pathways and transition states involving this compound have not been identified in a review of the current literature. Such research could, for example, investigate its synthesis mechanism or its metabolic degradation pathways.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are particularly useful for exploring the different shapes (conformations) a molecule can adopt and how it interacts with other molecules, such as solvents or biological macromolecules.

There are no specific molecular dynamics simulation studies focused on this compound in the available scientific literature. An MD simulation would reveal the flexibility of the benzyl (B1604629) group and the triazolidinone ring, as well as how the molecule might interact with its environment through hydrogen bonding or other non-covalent interactions.

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug discovery to correlate the chemical structure of a compound with its biological activity. ijper.org These models help in designing new molecules with improved potency and selectivity. ijper.org

While QSAR studies have been performed on related 1,2,4-triazole (B32235) derivatives to explore their antimicrobial or other biological activities, a specific theoretical SAR or QSAR model for this compound is not described in the reviewed literature. ijper.orgnih.gov Developing such a model would require a dataset of structurally similar compounds with measured biological activity.

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.orgekb.eg This method is crucial for understanding the mechanism of drug action and for screening virtual libraries of compounds for potential drug candidates. ijper.orgekb.eg

Table 2: Illustrative Molecular Docking Results (Note: This table illustrates the type of data generated from a molecular docking simulation and is not based on actual results for this compound.)

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Data not available Data not available Data not available

Analysis of Aromaticity and Electronic Properties of the Triazolidinone Ring

The concept of aromaticity is used to describe the unusual stability of certain cyclic, planar, and conjugated molecules. masterorganicchemistry.comlibretexts.org Hückel's rule (4n+2 π electrons) is a common guideline for determining aromaticity. libretexts.org The electronic properties of a heterocyclic ring system, like the 1,2,4-triazolidin-3-one (B12360390) ring, are key to its chemical behavior.

A detailed analysis of the aromaticity and electronic properties specifically for the 1,2,4-triazolidin-3-one ring within the context of the this compound molecule has not been found in the surveyed literature. The triazolidinone ring itself is not aromatic as it contains sp3-hybridized atoms and lacks a continuous system of conjugated p-orbitals. However, computational analysis could provide details on electron density distribution, the nature of the nitrogen and carbonyl groups, and the influence of the benzyl substituent on the ring's electronic properties.

Biological and Pharmacological Research Perspectives on 5 Benzyl 1,2,4 Triazolidin 3 One Excluding Clinical Human Trials

Investigation of Molecular Targets and Mechanistic Pathways in In Vitro Systems

The exploration of the molecular interactions of 5-benzyl-1,2,4-triazolidin-3-one and its derivatives has revealed potential mechanisms of action, primarily through the inhibition of specific enzymes and modulation of cellular pathways. While direct studies on this compound are limited, research on analogous structures provides insight into its potential molecular targets.

Thieno[2,3-b]pyridines, which share structural similarities with triazole derivatives, are proposed to exert their anti-neoplastic effects by disrupting phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). researchgate.net This has been suggested as the primary biological target for this class of compounds, as their application induces changes in cell morphology and membrane blebbing that are similar to those observed in cells with PI-PLC knockdown. researchgate.net Further supporting this, treatment of MDA-MB-231 breast cancer cells with a thieno[2,3-b]pyridine (B153569) lead compound not only reduced cell growth but also caused a metabolic shift from lipid to glucose metabolism, reinforcing the idea of interference with lipid metabolism. researchgate.net

Additionally, studies on related thienopyridine compounds have pointed towards other potential cellular targets, including tyrosyl-DNA phosphodiesterase 1 (TDP-1), P2Y12 receptors, and adenosine (B11128) A2A receptors. researchgate.net Some evidence also suggests possible inhibition of microtubule assembly. researchgate.net However, PI-PLC remains the most substantiated biological target to explain the potent antiproliferative activity of this family of thieno[2,3-b]pyridines. researchgate.net

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were found to inhibit cancer cell growth, and in silico analysis suggested a correlation with antimicrotubule agents like paclitaxel (B517696) and vincristine. nih.gov This was further supported by in vitro inhibition of tubulin polymerization, cell cycle arrest in the G2/M phase, and disruption of normal microtubule activity. nih.gov

Enzyme Inhibition and Activation Studies of this compound Derivatives

Research into the enzymatic interactions of derivatives related to this compound has primarily focused on their inhibitory potential against various enzymes implicated in disease.

One area of investigation has been the inhibition of xanthine (B1682287) oxidase (XO), an enzyme involved in gout. nih.gov A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed and synthesized, showing that while the 3,5-diaryl-1,2,4-triazole framework is not essential, the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold is a viable starting point for developing XO inhibitors. nih.gov The most promising compound from this series, 1h , demonstrated an IC50 value of 0.16 μM. nih.gov

In the context of cancer, derivatives of 1-benzyl-5-bromoindolin-2-one were evaluated for their inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. semanticscholar.org Two compounds, 7c and 7d , showed good inhibitory activity with IC50 values of 0.728 µM and 0.503 µM, respectively. semanticscholar.org

Furthermore, a series of thiazolidinediones (TZDs), which are structurally related to the target compound, were screened for their effects on mitochondrial respiration. nih.gov Specifically, 5-benzylidenethiazolidine-2,4-diones demonstrated greater inhibitory capacity on mitochondrial respiration compared to 5-benzylthiazolidine-2,4-diones and 3-benzylthiazolidine-2,4-dione. nih.gov Two compounds in particular, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (3) and 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (5) , showed inhibitory effects comparable to the known mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor, UK5099. nih.gov

A study on 5-benzyl-1,3,4-thiadiazole derivatives identified 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole as a moderate acetylcholinesterase inhibitor with an IC50 value of 33.16 µM. researchgate.net

Receptor Binding Assays and Signaling Pathway Modulation

Investigations into the receptor binding capabilities of 1,2,4-triazole (B32235) derivatives have revealed their potential as ligands for cannabinoid receptors. Specifically, a series of 1-benzyl-1H-1,2,4-triazoles were synthesized and evaluated through radioligand binding assays for their affinity to the cannabinoid type 1 receptor (CB1R). nih.govnih.gov Among the synthesized compounds, one particular derivative, compound 12a , exhibited a notable affinity for the CB1R in the nanomolar range, highlighting the potential of the 1-benzyl-1,2,4-triazole (B1617773) scaffold for developing cannabinoid receptor ligands. nih.govnih.gov

The cannabinoid receptors, CB1R and CB2R, are G-protein coupled receptors that are part of the endocannabinoid system. nih.gov CB1R is predominantly found in the central and peripheral nervous systems, while CB2R is mainly located in the immune system. nih.gov The discovery of 1,2,4-triazoles as a novel class of CB1R antagonists has spurred further research into this area. nih.govnih.gov

In a related context, studies on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a putative substrate-specific ERK1/2 inhibitor, have provided insights into signaling pathway modulation. nih.gov A series of its analogs were synthesized and their effects on inhibiting cell proliferation and inducing apoptosis were studied in human leukemia U937 cells. nih.gov This research aimed to define the pharmacophore and develop potential inhibitors that specifically target the ERK1/2 signaling pathway. nih.gov

Cellular Assays for Elucidating Biological Effects (e.g., Antiproliferative Mechanisms, Antimicrobial Efficacy in Cell Lines)

Cellular assays have been instrumental in understanding the biological effects of this compound derivatives, particularly their antiproliferative and antimicrobial activities.

Antiproliferative Mechanisms:

A variety of triazole and related heterocyclic derivatives have demonstrated significant antiproliferative activity against several cancer cell lines. For instance, 1-benzyl-5-bromoindolin-2-one derivatives were tested against breast (MCF-7) and lung (A-549) cancer cells. semanticscholar.org Compounds 7c and 7d from this series showed notable activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. semanticscholar.org Further investigation into the mechanism of action of compound 7d revealed its ability to induce cell cycle arrest and affect the levels of apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2. semanticscholar.org

Similarly, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related to the target compound, have shown potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines. nih.gov The proposed mechanism involves interference with phospholipid metabolism through the inhibition of PI-PLC. nih.gov A library of novel thieno[2,3-b]pyridine analogues with benzoyl or secondary benzyl (B1604629) alcohol tethers at the 5-position was synthesized and evaluated. nih.gov Compounds with alcohol functionality generally showed improved efficacy, and the most potent molecules, 7h and 7i , exhibited IC50 concentrations of 25–50 nM against both cell lines. nih.gov

Furthermore, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and found to be potent inhibitors of cancer cell growth, with compound 13e showing an IC50 of 46 nM against MCF-7 cells. nih.gov The mechanism of action was linked to antimicrotubule activity, as evidenced by the inhibition of tubulin polymerization and G2/M-phase arrest in HeLa cells. nih.gov

Antimicrobial Efficacy:

Derivatives of 1,2,4-triazole have also been investigated for their antimicrobial properties. In one study, 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives were tested against S. aureus, B. subtilis, P. aeruginosa, and E. coli. nih.gov Another study reported that 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its Mannich bases exhibited activity against a range of microorganisms, including E. coli, E. aerogenes, Y. pseudotuberculosis, P. aeruginosa, S. aureus, E. faecalis, B. cereus, and M. smegmatis. nih.gov

Additionally, novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives were synthesized and screened for their in-vitro antimicrobial activity. nih.gov Several compounds in this series showed prominent inhibitory activity against both Gram-positive and Gram-negative bacterial strains, with the most active antibacterial compound, 5j , demonstrating potent inhibition of S. aureus DNA Gyrase. nih.gov

A series of semicarbazide (B1199961) and 1,2,4-triazole derivatives with an allyl group were tested for their in vitro antimicrobial activity, showing varied activity against E. coli, S. aureus, S. epidermidis, M. smegmatis, M. phlei, and M. tuberculosis H37Ra. researchgate.net Specifically, compound 3g was active against E. coli and S. epidermidis, and compound 3h was active against E. coli. researchgate.net

In Vivo Animal Model Studies Focused on Elucidating Biological Mechanisms and Target Engagement (e.g., Galleria mellonella Infection Model)

The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for studying microbial infections and evaluating the efficacy of antimicrobial agents. nih.govnih.gov This model offers several advantages, including being inexpensive, easy to use, and having an innate immune system with remarkable similarities to that of vertebrates, all while avoiding the ethical constraints associated with mammalian models. nih.govnih.gov

While direct studies using this compound in G. mellonella are not widely reported, research on structurally similar compounds highlights the utility of this model. For instance, compounds with a 1,2,4-triazolidine-3-thione (B12288263) scaffold, which were effective antibacterial agents in in vitro tests, did not show the same efficacy in G. mellonella larvae infected with multidrug-resistant Acinetobacter baumannii. mdpi.com This discrepancy underscores the importance of in vivo testing to validate in vitro findings.

In a different in vivo context, a study involving an imidazolidinic derivative, 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05) , demonstrated its activity against Schistosoma mansoni in a mouse model. nih.gov Oral administration of this compound, particularly when formulated with polyethylene (B3416737) glycol (PEG) to improve solubility, resulted in a significant reduction in the number of recovered worms. nih.gov The most effective dose led to a 70.5% reduction in worm burden. nih.gov This study showcases the potential of related heterocyclic compounds in treating parasitic infections in a mammalian model.

Furthermore, a study on 5-benzylidenethiazolidine-2,4-diones, which are related to the target compound, used Drosophila melanogaster as an in vivo model. nih.gov One of the analogs, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (3) , showed a positive effect on the survival and lifespan of the fruit flies, particularly counteracting the negative effects of a high-fat diet. nih.gov This suggests an in vivo inhibition of the mitochondrial pyruvate carrier at the mitochondrial level. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives related to this compound, several SAR studies have provided valuable insights.

In the development of xanthine oxidase inhibitors , a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were synthesized. nih.gov The SAR analysis revealed that while the 3,5-diaryl-1,2,4-triazole framework was not essential, the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold was a viable starting point. nih.gov It was found that introducing a 3'-nitro and a 4'-sec-butoxy group to the benzyl moiety was beneficial for inhibitory activity. nih.gov

For antiproliferative agents , a study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines showed that compounds with an alcohol functionality at the 5-position had improved efficacy compared to their benzoyl counterparts. nih.gov Furthermore, a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing antiproliferative activity. nih.gov In another study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, SAR studies indicated that a meta-phenoxy substitution on the N-1-benzyl group was important for antiproliferative activity, and a variety of heterocyclic substitutions for the aryl group of the arylamide were well-tolerated. nih.gov

In the context of antimicrobial agents , SAR analysis of 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives indicated that a 4-methoxy phenyl group was preferable for activity. nih.gov For novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, it was found that compounds with electron-withdrawing groups, such as fluoro and chloro substitutions on the phenyl ring, exhibited significant antimicrobial potency. nih.gov Conversely, compounds with methyl group substitutions showed a steep decline in activity, and bulkier substitutions led to a loss of antibacterial activity. nih.gov

A study on cannabinoid receptor ligands based on the 1-benzyl-1H-1,2,4-triazole scaffold also provided SAR insights. nih.gov While specific structural features leading to high affinity were not detailed in the abstract, the synthesis of a series of these compounds allowed for the identification of a derivative with nanomolar affinity for the CB1R, indicating the importance of the substitution pattern on the triazole and benzyl rings. nih.gov

Finally, for ERK1/2 inhibitors , SAR studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs revealed that shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved the functional activities of inhibiting cell proliferation and inducing apoptosis. nih.gov

A summary of key findings from SAR studies is presented in the table below:

Compound ClassBiological ActivityKey SAR Findings
5-Benzyl-3-pyridyl-1H-1,2,4-triazolesXanthine Oxidase Inhibition3'-nitro and 4'-sec-butoxy on benzyl group beneficial. nih.gov
3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridinesAntiproliferativeAlcohol at 5-position > benzoyl; 2-methyl-3-halogen on arylcarboxamide ring important. nih.gov
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamidesAntiproliferativeMeta-phenoxy on N-1-benzyl group important; various heterocyclic substitutions on arylamide tolerated. nih.gov
4-(Substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazolesAntimicrobial4-methoxy phenyl group preferable. nih.gov
Substituted phenyl 1,3-thiazolidin-4-one sulfonylsAntimicrobialElectron-withdrawing groups (F, Cl) on phenyl ring enhance activity; methyl or bulky groups decrease activity. nih.gov
3-(2-Amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dionesERK1/2 InhibitionShift of ethoxy from 4- to 2-position on phenyl ring improves activity. nih.gov

Advanced Applications and Potential in Chemical Sciences Excluding Clinical Human Trials and Basic Properties

Role as a Privileged Scaffold in Rational Drug Design Strategies and Scaffold Hopping

The 1,2,4-triazolidin-3-one (B12360390) core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, thus serving as a basis for the design of novel therapeutic agents. The 5-benzyl derivative, in particular, offers a strategic starting point for rational drug design and scaffold hopping.

Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones that can mimic the biological activity of an existing lead compound while offering improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov The 1,2,4-triazole (B32235) ring system, isoelectronic with purines, has been successfully employed as a purine (B94841) surrogate in drug design, demonstrating its value in scaffold hopping. mdpi.com

Research has shown that derivatives of the 1,2,4-triazole scaffold can be designed to inhibit various enzymes. For instance, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were synthesized and evaluated as xanthine (B1682287) oxidase inhibitors, with some compounds showing significant activity. mdpi.com This highlights the potential of the 5-benzyl-1,2,4-triazole framework in developing new enzymatic inhibitors.

The versatility of the 1,2,4-triazolidin-3-one scaffold is further demonstrated by its use in creating compounds with a range of biological activities. For example, derivatives have been investigated for their antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai This broad applicability underscores the "privileged" nature of this scaffold.

Table 1: Examples of 1,2,4-Triazole Derivatives in Drug Design

Compound Class Target/Application Key Findings Reference
5-benzyl-3-pyridyl-1H-1,2,4-triazoles Xanthine Oxidase Inhibition The 3,5-diaryl-1,2,4-triazole framework is a viable scaffold for XO inhibitors. mdpi.com
1,2,4-triazolo[1,5-a]pyrimidines Purine Surrogates The TP heterocycle is a versatile scaffold for isosteric replacement strategies. mdpi.com
1,2,4-Triazolidin-3-one derivatives General Medicinal Chemistry Exhibit antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

Contribution to the Development of Novel Molecular Probes and Tool Compounds in Chemical Biology

While direct applications of 5-benzyl-1,2,4-triazolidin-3-one as a molecular probe are not extensively documented, the broader class of triazole derivatives has shown significant promise in this area. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time.

The synthesis of fluorescently labeled molecules is a key strategy for creating molecular probes. Research has demonstrated the successful synthesis of fluorescent 1,2,3-triazole derivatives and their application in bioimaging. nih.gov These studies suggest that the 1,2,4-triazolidin-3-one scaffold could be similarly functionalized with fluorophores to create novel probes. The introduction of a fluorescent group onto the benzyl (B1604629) moiety or the triazole ring could enable the tracking of these molecules within biological systems.

Furthermore, benzotriazole (B28993) chemistry has been effectively used for the fluorescent labeling of peptides. nih.gov This methodology could potentially be adapted for the modification of this compound, allowing for its conjugation to biomolecules of interest. Another approach in chemical biology is the use of biotinylated compounds for affinity-based purification and detection of target proteins. The synthesis of biotinylated derivatives of the 1,2,4-triazolidin-3-one scaffold could provide valuable tools for identifying its cellular binding partners.

Table 2: Potential Strategies for Developing this compound-Based Molecular Probes

Probe Type Functionalization Strategy Potential Application Reference for Related Compounds
Fluorescent Probe Attachment of a fluorophore to the benzyl or triazole ring. Live-cell imaging, tracking of biological processes. nih.gov
Biotinylated Probe Conjugation of biotin (B1667282) to the scaffold. Affinity purification of target proteins, pull-down assays. liberty.edu
Peptide Conjugate Covalent linkage to peptides using benzotriazole chemistry. Targeted delivery, probing peptide-protein interactions. nih.gov

Exploration in Materials Science as Building Blocks for Functional Materials (e.g., Coordination Chemistry, Polymer Chemistry)

The 1,2,4-triazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. This property makes this compound a promising building block for the synthesis of functional materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Studies have shown that 1,2,4-triazole amino acid linkers can be used to construct 1D, 2D, and 3D coordination polymers with interesting structural and magnetic properties. mdpi.com The nitrogen atoms of the triazole ring act as coordination sites, bridging metal centers to form extended networks. The benzyl group in this compound can also influence the packing and dimensionality of the resulting coordination polymer through steric effects and intermolecular interactions.

In addition to coordination chemistry, triazole derivatives have been explored in polymer chemistry. For example, dense 1,2,3-triazole polymers have been synthesized and shown to be soluble in common organic solvents, opening up possibilities for their use in various applications. mdpi.com While this involves a different isomer of the triazole ring, it demonstrates the potential of triazole-containing monomers in creating new polymeric materials. The this compound monomer could potentially be incorporated into polymer chains to impart specific properties, such as thermal stability or metal-binding capabilities.

Table 3: Potential Applications of this compound in Materials Science

Material Type Synthetic Approach Potential Properties and Applications Reference for Related Compounds
Coordination Polymers/MOFs Reaction with metal ions. Porosity for gas storage/separation, catalytic activity. mdpi.com
Functional Polymers Incorporation as a monomer into polymer chains. Enhanced thermal stability, metal-chelating properties. mdpi.com

Catalytic Applications of this compound Modified Systems

The catalytic potential of systems incorporating the 1,2,4-triazole scaffold is an emerging area of research. The nitrogen-rich triazole ring can act as a ligand to stabilize metal centers in catalytically active complexes or can participate directly in catalytic cycles.

Research has shown that the 1,2,4-triazole anion can serve as an effective acyl transfer catalyst for the aminolysis and transesterification of esters. acs.org This suggests that this compound, after deprotonation, could exhibit similar catalytic activity.

Furthermore, metal complexes bearing triazole-based ligands have been investigated for their catalytic properties. For example, copper(II) complexes with 1,2,4-triazole derivatives have been tested as catalysts in the aerobic oxidation of catechols. cnr.it The this compound could be used to synthesize similar metal complexes, where the electronic and steric properties of the ligand can be tuned to optimize catalytic performance. The development of chiral phosphoric acid catalysts has also enabled the asymmetric synthesis of N-aryl 1,2,4-triazoles, showcasing the role of catalysis in accessing specific triazole derivatives. acs.org

Table 4: Potential Catalytic Applications of this compound Systems

Catalytic System Type of Reaction Role of Triazole Moiety Reference for Related Systems
1,2,4-Triazole Anion Acyl Transfer Direct participation in the catalytic cycle. acs.org
Metal Complexes Oxidation Reactions Ligand to stabilize and modulate the metal center. cnr.it

Future Directions and Emerging Research Avenues for 5 Benzyl 1,2,4 Triazolidin 3 One Research

Development of Novel Asymmetric Synthetic Methodologies for Enantioenriched 5-Benzyl-1,2,4-triazolidin-3-one Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The development of novel asymmetric synthetic methodologies is therefore a critical area of future research for this compound derivatives.

Current research has demonstrated the successful asymmetric synthesis of related heterocyclic compounds, such as oxazolidin-2-ones and Δ2-thiazolines, utilizing chiral auxiliaries and catalysts. nih.govnih.govsigmaaldrich.com For instance, the use of chiral imidodiphosphoric acid as a catalyst has enabled the asymmetric synthesis of chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives with high yields and excellent enantioselectivity. rsc.org These approaches provide a strong foundation for developing similar strategies for this compound. Future efforts will likely focus on:

Chiral Catalysis: The design and application of novel chiral catalysts, including organocatalysts and metal complexes, to control the stereochemical outcome of reactions leading to the triazolidinone core.

Chiral Auxiliaries: The use of removable chiral auxiliaries to direct the stereoselective formation of the desired enantiomer, followed by their efficient removal. scielo.org.mx

Enzymatic Resolutions: The exploration of biocatalytic methods, such as enzymatic kinetic resolution, to separate racemic mixtures of this compound derivatives into their constituent enantiomers.

Table 1: Asymmetric Synthesis Approaches for Heterocyclic Compounds
MethodologyKey FeaturesPotential Application to this compound
Chiral Imidodiphosphoric Acid CatalysisHigh yields and enantioselectivity for dihydropyrimidin-2-thiones. rsc.orgAdaptation for the asymmetric cyclization step in triazolidinone synthesis.
Sharpless Asymmetric DihydroxylationEffective for creating chiral diols as precursors to trisubstituted Δ2-thiazolines. nih.govCould be employed in multi-step syntheses to introduce chirality prior to ring formation.
Chiral Auxiliaries (e.g., 4(S)-Benzyl-1,3-thiazolidin-2-one)Good diastereoselectivity in aldol (B89426) reactions. scielo.org.mxCan be used to control the stereochemistry of substituents attached to the triazolidinone ring.

Exploration of New Biological Targets and Disease Areas Based on Mechanistic Insights

While the existing research has identified some biological activities of 1,2,4-triazolidin-3-one (B12360390) derivatives, a vast landscape of potential therapeutic applications remains to be explored. A deeper understanding of the mechanism of action of these compounds at a molecular level will be instrumental in identifying new biological targets and, consequently, new disease areas for intervention.

Related triazole and thiazolidine (B150603) derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govmdpi.com For example, certain 1,2,4-triazolo[1,5-a] researchgate.netijcps.orgmednexus.orgtriazine derivatives have been identified as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression. nih.gov Similarly, some 5-benzylidenethiazolidine-2,4-diones have been found to inhibit the mitochondrial pyruvate (B1213749) carrier, suggesting potential applications in metabolic diseases like diabetes. nih.gov

Future research in this area will likely involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins and pathways that interact with this compound derivatives.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This could involve investigating their impact on enzyme kinetics, signal transduction pathways, and gene expression.

Expansion into New Therapeutic Areas: Based on mechanistic insights, exploring the potential of these compounds in a wider range of diseases, including neurodegenerative disorders, viral infections, and autoimmune diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Novel this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mednexus.orgcrimsonpublishers.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and discovery of new drug candidates. mdpi.com

For this compound and its analogues, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative AI models can design novel molecular structures with desired pharmacological properties, such as enhanced potency and selectivity. nih.gov

Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical properties, bioactivity, and toxicity of virtual compounds, allowing for the rapid screening of large chemical libraries. crimsonpublishers.comresearchgate.net

Lead Optimization: AI can guide the optimization of lead compounds by suggesting modifications that are likely to improve their efficacy and reduce side effects. crimsonpublishers.com

The use of AI and ML is expected to significantly reduce the time and cost associated with the discovery of new this compound-based therapeutics.

Advancements in Computational Modeling for Predictive Biology and Materials Science

Computational modeling has become an indispensable tool in both biology and materials science. For this compound, advancements in this area offer exciting possibilities for predicting its behavior and designing novel applications.

In the realm of predictive biology, computational methods can be used to:

Simulate Drug-Target Interactions: Molecular docking and molecular dynamics simulations can provide detailed insights into how this compound derivatives bind to their biological targets. nih.govresearchgate.net

Predict ADME/T Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity of new analogues. researchgate.net

In materials science, computational modeling can aid in:

Predicting Crystal Structures: Computational methods can be used to predict the crystal packing and solid-state properties of this compound and its derivatives. researchgate.net

Designing Novel Materials: By understanding the structure-property relationships, it may be possible to design new materials with specific optical, electronic, or mechanical properties based on the triazolidinone scaffold.

Sustainability and Green Chemistry in Large-Scale Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact and improve efficiency. nih.gov For the large-scale production of this compound and its derivatives, the adoption of sustainable and green synthetic methods is a crucial future direction.

Recent research has demonstrated the feasibility of synthesizing 1,2,4-triazolidine-3-ones and their thione analogues using environmentally benign approaches. ijcps.orgresearchgate.netresearchgate.net These methods often involve:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives. ijcps.orgresearchgate.net

Catalytic Methods: Employing recyclable catalysts to improve reaction efficiency and reduce waste. researchgate.netresearchgate.net

One-Pot Reactions: Designing multi-component reactions that proceed in a single step, thereby reducing the number of purification steps and minimizing waste. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields. acgpubs.org

Table 2: Green Chemistry Approaches for the Synthesis of 1,2,4-Triazolidinone Derivatives
Green Chemistry PrincipleExample ApplicationBenefit
Use of Aqueous MediaSynthesis of 5-aryl-1,2,4-triazolidine-3-ones in water. ijcps.orgReduced use of volatile organic compounds.
Recyclable CatalystsGuanidine hydrochloride as a recyclable catalyst for 1,2,4-triazolidine-3-thione (B12288263) synthesis. researchgate.netLower catalyst cost and reduced waste.
One-Pot SynthesisThree-component cyclo-condensation in aqueous ethanol. researchgate.netSimplified procedure and higher atom economy.
Microwave IrradiationAgro-waste catalyzed synthesis of 5-aryl-1,2,4-triazolidine-3-thiones. acgpubs.orgFaster reaction times and increased energy efficiency.

By embracing these green chemistry principles, the large-scale synthesis of this compound and its derivatives can be made more economically viable and environmentally sustainable.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 5-Benzyl-1,2,4-triazolidin-3-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, s-triazine-based frameworks are functionalized with benzyl and heterocyclic groups using coupling agents like CDI (1,1'-carbonyldiimidazole) under anhydrous conditions (e.g., THF solvent, TEA catalyst) . Key steps include cyclization reactions and purification via column chromatography. Reaction optimization may involve varying stoichiometry or temperature to improve yields (e.g., 40–60% yields reported for analogous triazoles) .

Q. How is the structural characterization of this compound validated in academic studies?

  • Methodological Answer : X-ray crystallography (using software like ORTEP-3 for 3D visualization ), combined with spectroscopic techniques (¹H/¹³C NMR, IR), confirms the compound’s structure. For derivatives, mass spectrometry (ESI-MS) and elemental analysis are critical. Recent studies also employ DFT calculations to correlate experimental data with theoretical models .

Q. What preliminary biological screening approaches are used to assess the bioactivity of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer Potential : NCI-60 cell line screening, with growth inhibition (GP%) calculated via MTT assays (e.g., 40–62% inhibition in lung/kidney cancer models) .
  • Dose-Response Studies : IC₅₀ values derived from sigmoidal curve fitting .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying GP% in cancer models)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, incubation time). To address this:

  • Standardize protocols (e.g., uniform cell passage number, serum-free conditions).
  • Validate results via orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining).
  • Perform mechanistic studies (e.g., HSP90 inhibition profiling for analogs like Ganetespib ).
  • Cross-reference structural analogs (e.g., 5-benzyl-thiazole derivatives with confirmed bioactivity ).

Q. What strategies optimize the synthesis of this compound derivatives for enhanced potency?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve binding affinity .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
  • Catalytic Systems : Use Pd/C or CuI for cross-coupling reactions to reduce byproducts .
  • Yield Tracking : Monitor via HPLC or TLC at each step, with iterative optimization .

Q. How can computational methods aid in designing this compound-based inhibitors?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes with target proteins (e.g., HSP90 using AutoDock Vina) .
  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-PDA : Purity assessment with C18 columns (≥95% purity threshold).
  • LC-MS : Identify low-abundance byproducts (e.g., dehalogenated analogs).
  • Elemental Analysis : Verify stoichiometry (deviation <0.4% for C/H/N) .

Q. How can this compound be applied in non-biological research (e.g., materials science)?

  • Methodological Answer :

  • Metal Chelation : Functionalize with diazenyl groups for spectrophotometric detection of Hg²⁺ (LOD ~0.1 ppm) .
  • Polymer Modification : Incorporate into monomers for thermally stable polyamides (TGA analysis up to 300°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.